molecular formula C17H13ClN2O2 B11098265 N-(5-chloropyridin-2-yl)-1-methoxynaphthalene-2-carboxamide

N-(5-chloropyridin-2-yl)-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11098265
M. Wt: 312.7 g/mol
InChI Key: MHCXLDUAGUGLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide typically involves multiple steps, starting with the preparation of the pyridine and naphthamide precursors. One common method involves the reaction of 5-chloro-2-pyridine with 1-methoxy-2-naphthoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted pyridyl derivatives .

Scientific Research Applications

N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-13-5-3-2-4-11(13)6-8-14(16)17(21)20-15-9-7-12(18)10-19-15/h2-10H,1H3,(H,19,20,21)

InChI Key

MHCXLDUAGUGLKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.